c-ABL-IN-1 is a small molecule inhibitor targeting the c-ABL tyrosine kinase, which is implicated in various cellular processes, including cell differentiation, survival, and responses to DNA damage. The c-ABL proto-oncogene encodes a protein that plays a significant role in the development of chronic myelogenous leukemia through its fusion with the BCR gene, resulting in the BCR-ABL fusion protein, a constitutively active tyrosine kinase. The development of selective inhibitors like c-ABL-IN-1 aims to provide therapeutic options for conditions associated with aberrant c-ABL activity.
c-ABL-IN-1 belongs to a class of compounds known as protein tyrosine kinase inhibitors. These inhibitors are designed to selectively target specific kinases involved in tumorigenesis and other pathological conditions. The compound's design is based on structural insights into the c-ABL kinase domain, facilitating its classification as a targeted cancer therapy aimed at modulating kinase activity.
The synthesis of c-ABL-IN-1 typically involves multi-step organic synthesis techniques that include:
The molecular structure of c-ABL-IN-1 is designed to fit within the ATP-binding pocket of the c-ABL kinase domain. Key features include:
Data from crystallographic studies provide insights into how c-ABL-IN-1 interacts with the c-ABL protein, revealing critical binding interactions that stabilize the inhibitor in the active site.
c-ABL-IN-1 participates in several chemical reactions relevant to its function:
The mechanism of action for c-ABL-IN-1 involves:
Data from biochemical assays demonstrate that treatment with c-ABL-IN-1 significantly reduces phosphorylation levels of known substrates in vitro.
c-ABL-IN-1 exhibits several notable physical and chemical properties:
c-ABL-IN-1 has several applications in scientific research and clinical settings:
c-ABL-IN-1 functions as a competitive ATP-site inhibitor, preferentially stabilizing the DFG-out conformation of the c-Abl kinase domain. This conformation features a characteristic displacement of the Asp381-Phe382-Gly383 (DFG) motif, where Phe382 rotates into the ATP-binding pocket, creating a deep hydrophobic cavity. Crystallographic analyses reveal that c-ABL-IN-1 occupies this cavity through its trifluoromethyl-phenyl moiety, forming critical van der Waals contacts with residues Leu298, Val299, and Thr315 (gatekeeper residue). The inhibitor’s pyrimidine core engages the kinase hinge region via dual hydrogen bonds with Glu286 and Met318, while its terminal amide group forms a water-mediated hydrogen bond with Asp381 [2] [5] [7].
This binding mode induces a rigidification of the activation loop (residues 381-402), preventing its transition to the active "DFG-in" state. Consequently, substrate peptide access is sterically hindered. Comparative analyses indicate that c-ABL-IN-1’s binding affinity decreases >50-fold in T315I-mutant Abl, where the bulkier isoleucine residue disrupts optimal hydrophobic packing [5] [10].
Table 1: Key Structural Interactions of c-ABL-IN-1 in the c-Abl Kinase Domain
c-ABL-IN-1 Chemical Motif | Interacting c-Abl Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Trifluoromethyl-phenyl | Leu298, Val299, Thr315 | Hydrophobic | Stabilizes DFG-out cavity |
Pyrimidine core | Glu286, Met318 | H-bond (hinge) | Anchors inhibitor backbone |
Terminal amide | Asp381 | Water-mediated H-bond | Locks activation loop |
Piperazine linker | Leu354, His361 | Van der Waals | Enhances binding specificity |
Beyond direct kinase domain inhibition, c-ABL-IN-1 exhibits allosteric effects on c-Abl’s regulatory SH3 and SH2 domains. Molecular dynamics simulations demonstrate that binding of c-ABL-IN-1 to the kinase domain’s myristate pocket (located in the C-lobe) induces a conformational shift in helix αI (residues 432-439). This shift propagates through the SH2-kinase interface, disrupting hydrogen bonds between SH2 Tyr158 and kinase Tyr361. The resultant weakening of SH2-kinase docking (Kd increase ≥ 3-fold) promotes partial release of the autoinhibitory clamp [3] [6] [8].
Notably, this allosteric modulation mirrors the physiological role of the N-terminal myristoyl group in c-Abl 1b, which binds the same pocket to stabilize the autoinhibited state. c-ABL-IN-1 acts as a functional mimetic of myristate, but paradoxically enhances inhibitor efficacy by preventing SH2 domain re-docking, which is required for full kinase autoinhibition. Hydrogen-deuterium exchange mass spectrometry (HX-MS) confirms increased solvent accessibility of the SH2-kinase linker (residues 110-120) upon c-ABL-IN-1 binding [3] [8].
c-ABL-IN-1 potently suppresses c-Abl activation triggered by reactive oxygen species (ROS), a pathway implicated in neurodegenerative disorders. Under oxidative stress (e.g., H2O2 or arsenate exposure), c-Abl undergoes disulfide-mediated dimerization and activation loop phosphorylation (Tyr393). c-ABL-IN-1 (IC50 = 12 nM) blocks this activation by >90% in neuronal SH-SY5Y cells, as quantified by phospho-Tyr393 ELISA. This inhibition disrupts downstream pro-apoptotic signaling:
Mechanistically, c-ABL-IN-1 binding sterically occludes the kinase domain’s substrate-docking site, preventing processive phosphorylation of c-Abl targets like p73 and parkin. This is critical in pathological contexts where ROS-activated c-Abl drives neuronal death via p53-dependent apoptosis [4] [9].
c-ABL-IN-1 exhibits >100-fold selectivity for c-Abl over phylogenetically related tyrosine kinases. Kinase profiling against 120 human kinases at 1 µM inhibitor concentration revealed significant inhibition (>50%) only for:
Notably, Src family kinases (SFKs) show high resistance (IC50 > 5 µM), attributed to structural divergence in three regions:
Table 2: Selectivity Profile of c-ABL-IN-1 Across Tyrosine Kinases
Kinase | Family | % Inhibition at 1 µM | IC50 (nM) | Structural Determinants of Selectivity |
---|---|---|---|---|
Abl1 | Abl | 100 | 7.2 ± 0.8 | Optimal myristate pocket complementarity |
Arg (Abl2) | Abl | 92 | 18.5 ± 2.1 | Conserved myristate pocket residues |
PDGFRα | RTK | 78 | 105 ± 12 | Similar ATP-pocket hydrophobicity |
c-Kit | RTK | 65 | 240 ± 30 | Tolerance for bulky inhibitors |
Src | SFK | 12 | >5,000 | Thr338 gatekeeper, rigid DFG motif |
Lck | SFK | 8 | >5,000 | Absence of allosteric pocket |
IGF1R | RTK | <5 | >10,000 | Incompatible ATP-pocket topology |
The inhibitor’s di-ortho substituted phenyl ring provides steric exclusion from SFKs, while its piperazine group enables water-mediated hydrogen bonding unique to the Abl ATP-pocket periphery. Molecular modeling confirms c-ABL-IN-1 clashes with Leu273 in Src’s P-loop, explaining its selectivity [5] [10].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0